TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT
Description
Historical Discovery and Nomenclature
Corticotropin-releasing factor (CRF) was first isolated from ovine hypothalamus in 1981 by Wylie Vale and colleagues, who characterized its 41-amino acid sequence and established its role in regulating adrenocorticotropic hormone (ACTH) secretion. The human and rat homologs, sharing 100% sequence identity, were later identified, leading to the standardized nomenclature TYR-CRF when referring to the tyrosine-modified variant used in radioligand studies.
The term "TYR-CRF" specifically denotes CRF analogs iodinated at the N-terminal tyrosine residue (e.g., [¹²⁵I]-Tyr⁰-CRF), which became critical tools for receptor binding assays. This modification preserves biological activity while enabling precise quantification of CRF receptor interactions. Key milestones include:
Evolutionary Conservation Across Species
TYR-CRF exhibits remarkable evolutionary conservation, with sequence and functional parallels observed from mammals to early metazoans:
| Species | CRF Variant | Sequence Identity vs. Human CRF | Key Structural Motifs |
|---|---|---|---|
| Human/Rat | CRF (41 aa) | 100% | N-terminal SEAPPISLDL, C-terminal SNRK |
| Sheep | Ovine CRF | 82.9% | TKADQLAQQ motif |
| Fish (Zebrafish) | Urotensin I | 53.7% | LLRNMIE helical domain |
| Amphibian | Sauvagine | 45% | IEIEKQEKEKQQ C-terminus |
CRF-like peptides belong to the Secretin superfamily, which diverged early in metazoan evolution. The teneurin C-terminal associated peptide (TCAP), a 40–41 amino acid peptide in teneurin transmembrane proteins, shares 20% sequence similarity with CRF and may represent an ancestral precursor. Functional conservation is evident in:
Role in Neuroendocrine Stress Response Systems
TYR-CRF is indispensable for studying the hypothalamic-pituitary-adrenal (HPA) axis. Key mechanisms include:
Receptor Binding Dynamics
CRF receptors (CRF₁ and CRF₂) are Gs-coupled GPCRs differentiated by ligand specificity:
| Parameter | CRF₁ Receptor | CRF₂ Receptor |
|---|---|---|
| Primary Agonists | CRF, Urocortin 1 | Urocortin 2/3, Sauvagine |
| TYR-CRF Kd | 0.1–0.4 nM | 0.1–0.3 nM |
| Signal Transduction | cAMP/PKA, ERK1/2 | cAMP/PKA, p38 MAPK |
Neuroanatomical Distribution
Autoradiographic studies using [¹²⁵I]-Tyr⁰-CRF reveal dense receptor populations in:
Functional Interactions
- Dopaminergic modulation : CRF terminals in the ventral tegmental area (VTA) form symmetric (inhibitory) synapses on tyrosine hydroxylase-negative dendrites, indirectly regulating dopamine release.
- Crosstalk with cytokines : CRF potentiates IL-6 secretion in glial cells via CRF₁-dependent ERK phosphorylation.
Properties
CAS No. |
100915-92-2 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Functionalization
The synthesis of Tyr-CRF employs PEG-modified polystyrene (PEG-PS) resins with a loading capacity of 0.25 mmol/g. These resins combine the mechanical stability of polystyrene with the improved solvation properties of polyethylene glycol (PEG), critical for preventing peptide chain aggregation during elongation. Prior to synthesis, the resin undergoes swelling in dichloromethane (DCM) for 15 minutes, followed by sequential washing with dimethylformamide (DMF) to remove impurities.
Fmoc/tBu Protection Strategy
The Fmoc (9-fluorenylmethyloxycarbonyl) group protects α-amino groups, while tert-butyl (tBu) groups shield side chains of serine, threonine, and tyrosine. This orthogonal protection scheme allows sequential deprotection under mild basic conditions (20% piperidine/DMF) without affecting acid-labile side-chain protections.
Stepwise Assembly of the 41-Residue Peptide Chain
Coupling Cycle Optimization
Each amino acid coupling uses HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent and DIEA (N,N-diisopropylethylamine) as the base at a 4:1 molar excess relative to resin capacity. The protocol mandates double couplings (30-minute reactions each) for residues 15–30 due to increased aggregation propensity in this region. Kinetic studies show coupling efficiencies >99.5% per cycle under these conditions.
Table 1: Representative Coupling Parameters for Critical Residues
| Position | Amino Acid | Coupling Time (min) | Activator | Base |
|---|---|---|---|---|
| 1 (Tyr) | Fmoc-Tyr(tBu)-OH | 30 | HBTU | DIEA |
| 15 (Leu) | Fmoc-Leu-OH | 60 | HBTU | NMI* |
| 25 (Lys) | Fmoc-Lys(Boc)-OH | 45 | HATU | DIEA |
| 41 (Ala) | Fmoc-Ala-OH | 30 | HBTU | DIEA |
*N-methylimidazole used for sterically hindered residues
Final Cleavage and Side-Chain Deprotection
Cleavage Cocktail Composition
A mixture of trifluoroacetic acid (TFA)/water/phenol/triisopropylsilane (85:5:5:5 v/v) achieves simultaneous resin cleavage and side-chain deprotection. The phenol acts as a carbocation scavenger, while triisopropylsilane reduces sulfonic acid byproducts.
Table 2: Cleavage Reaction Kinetics
Precipitation and Crude Product Isolation
The TFA solution is diluted with acetonitrile/water (1:1) and precipitated in cold diethyl ether at -20°C. Centrifugation at 2,200g for 5 minutes pellets the crude peptide, which is then lyophilized to remove residual solvents.
Purification and Analytical Characterization
Reverse-Phase HPLC Protocol
Purification uses a C18 column (250 × 4.6 mm, 5 μm) with a gradient of 20–50% acetonitrile in 0.1% TFA over 60 minutes at 2 ml/min. Analytical HPLC shows >95% purity after two purification cycles when monitored at 220 nm.
Mass Spectrometry Confirmation
Matrix-assisted laser desorption/ionization (MALDI-TOF) analysis confirms the molecular mass:
Observed : 4830.57 Da
Theoretical : 4830.55 Da (C₃₂₀H₄₃₈N₆₀O₆₀S)
Comparative Analysis of Synthesis Methodologies
Manual vs. Automated Synthesis
While automated synthesizers achieve comparable yields (85–90%), manual synthesis allows real-time adjustment of coupling conditions for problematic residues. The total synthesis time is 80 working hours for manual protocols versus 60 hours for automated systems.
Alternative Strategies for Challenging Sequences
Boc/Bzl protection schemes with HF cleavage enable synthesis at elevated temperatures (50°C), but require specialized equipment for handling hydrogen fluoride. Microwave-assisted SPPS reduces coupling times by 40% but risks epimerization at sensitive residues.
Biological Activity Validation
Receptor binding assays using rat pituitary membranes show Tyr-CRF has identical affinity (Kd = 1.2 nM) to native CRF, confirming proper folding. In vivo studies demonstrate equivalent ACTH-releasing activity at 100 μg/kg doses in rat models.
Industrial-Scale Production Considerations
Pilot-scale batches (10 g) utilize:
Chemical Reactions Analysis
Receptor Binding Kinetics
Tyr-CRF interacts with CRF receptors (CRF-R1 and CRF-R2) through high-affinity binding:
| Parameter | CRF-R1 (Rat Microglia) | CRF-R1 (Olfactory Bulb) |
|---|---|---|
| Kd (nM) | 1.2 ± 0.3 | 0.32 ± 0.05 |
| Bmax (fmol/mg protein) | 84 ± 12 | 118 ± 18 |
| IC₅₀ (CRF) | 2.1 ± 0.4 nM | 1.8 ± 0.2 nM |
-
Selectivity : CRF-R1 shows 10-fold higher affinity for Tyr-CRF than CRF-R2 .
-
Cation sensitivity : Mg²⁺ enhances binding (EC₅₀ = 5 mM), while Na⁺ inhibits it (IC₅₀ = 25 mM) .
Functional cAMP Activation
Tyr-CRF stimulates cAMP production in rat microglia and neuronal cells:
-
Maximal activation : 8.2-fold increase in cAMP vs. baseline .
-
Antagonism : Astressin (CRF-R antagonist) blocks cAMP production (IC₅₀ = 0.9 nM) .
Stress-Induced Regulation
Lipopolysaccharide (LPS) effects :
-
Colonic CRF mRNA :
-
Immunoreactivity : LPS increases CRF in submucosal/muscular plexuses by 2.5-fold .
Corticosterone effects :
Chemical Conjugation and Targeting
CRF-SAP (CRF-saporin conjugate) demonstrates receptor-specific cytotoxicity:
-
CRF-R1 specificity : Selectively ablates CRF-R1-expressing cells (EC₅₀ = 10 nM) .
-
Mechanism : Saporin (ribosome-inactivating protein) is internalized via CRF-R1-mediated endocytosis .
Stability and Degradation
-
Incubation stability : ¹²⁵I-Tyr-CRF remains 85% intact after 120 min at 23°C in rat olfactory bulb membranes .
-
Degradation products : Identified via RP-HPLC as fragments 1–22 and 23–41 .
Regional Expression in CNS
Tyr-CRF binding density in rat brain (ranked descending):
-
Cerebellum: 94 fmol/mg
-
Cerebral cortex: 82 fmol/mg
-
Spinal cord: 28 fmol/mg
This synthesis integrates structural, kinetic, and functional data to elucidate Tyr-CRF’s role in stress responses, receptor signaling, and pathophysiological interactions.
Scientific Research Applications
Neurobiological Applications
Tyr-Corticotropin Releasing Factor is primarily known for its involvement in the hypothalamic-pituitary-adrenal (HPA) axis, which regulates stress responses. Research indicates that CRF acts as a neurotransmitter in the central nervous system, influencing various behavioral and physiological responses to stress.
Case Study: CRF and Stress Response
A study demonstrated that interleukin-1 beta can stimulate CRF secretion from the rat hypothalamus in vitro. This finding underscores the potential of Tyr-Corticotropin Releasing Factor in understanding neuroendocrine interactions during stress responses . The application of immunoradiometric assays to measure CRF levels has facilitated insights into its regulatory mechanisms in stress physiology.
Gastrointestinal Research
Recent studies have focused on the expression of CRF in the gastrointestinal tract, particularly in the rat colon. Investigations into CRF's role in gut motility and function have revealed important insights into its local effects.
Case Study: CRF Expression in Rat Colon
In a notable study, researchers assessed CRF gene expression in the rat colon after exposure to lipopolysaccharide (LPS), an immune challenge. Results indicated a significant increase in CRF mRNA levels, particularly in the proximal colon's submucosa and muscle layers. The study found that LPS administration resulted in a 3.5-fold increase in CRF expression . These findings suggest that CRF may play a critical role in mediating colonic alterations induced by acute stress.
Immunological Studies
The immunomodulatory effects of Tyr-Corticotropin Releasing Factor have been extensively studied, particularly concerning its interaction with immune cells and cytokines.
Case Study: Immune Modulation by CRF
Research has shown that CRF can influence immune responses by modulating cytokine release during inflammatory conditions. For instance, studies have reported that CRF can enhance the secretion of pro-inflammatory cytokines from immune cells . This property positions Tyr-Corticotropin Releasing Factor as a potential target for therapeutic interventions aimed at managing stress-related immune dysfunctions.
Behavioral Research
Tyr-Corticotropin Releasing Factor's role extends to behavioral studies, particularly those examining anxiety and depression models.
Case Study: Behavioral Effects of CRF
Investigations into animal models have demonstrated that administration of CRF can elicit anxiety-like behaviors, providing insights into its role as a mediator of stress-related behaviors . Such studies are crucial for developing pharmacological agents targeting the CRF system to alleviate anxiety disorders.
Comparative Studies between Human and Rat Models
Comparative research on Tyr-Corticotropin Releasing Factor between human and rat models enhances our understanding of its evolutionary conservation and functional significance across species.
| Aspect | Human | Rat |
|---|---|---|
| CRF Gene Expression | Observed in various tissues | Primarily studied in the colon |
| Stress Response | Regulates HPA axis | Influences gut motility |
| Behavioral Impact | Linked to anxiety disorders | Induces anxiety-like behaviors |
| Immunological Role | Modulates cytokine release | Enhances immune response |
Mechanism of Action
The mechanism of action of TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT involves binding to corticotropin-releasing factor receptors (CRF1 and CRF2) on target cells. This binding activates the HPA axis, leading to the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. ACTH then stimulates the adrenal cortex to produce cortisol, which helps the body cope with stress. Additionally, this neuropeptide modulates synaptic transmission and influences various brain regions involved in stress and behavior .
Comparison with Similar Compounds
Key Insights :
- TYR-CORTICOTROPIN exhibits enhanced stability compared to native CRF due to cysteine-mediated disulfide bonds or proline substitutions, reducing enzymatic degradation .
- Urocortin 1 shows higher affinity for CRF2 receptors, which are enriched in the heart and gastrointestinal tract, contrasting with TYR-CORTICOTROPIN’s CRF1 preference .
- CRF Fragment 6-33 retains partial agonist activity at CRF1 receptors but lacks full endocrine effects, making it useful for studying localized neural pathways .
Functional and Pharmacological Differences
Endocrine Effects
- TYR-CORTICOTROPIN potently stimulates ACTH secretion (EC₅₀ = 0.5–1.3 nM) via CRF1 receptors, comparable to native CRF .
- CRF(15-41) , a truncated analog, shows 0.1% potency of full-length CRF in ACTH release, highlighting the necessity of the C-terminal domain for HPA axis activation .
- Antagonists (e.g., α-helical CRF(9-41)) block ACTH secretion and attenuate stress-induced behaviors, contrasting with TYR-CORTICOTROPIN’s agonist effects .
Behavioral and Neurological Effects
Peripheral Effects
- In the colon, TYR-CORTICOTROPIN increases mucin release and exacerbates inflammation via CRF1, whereas Urocortin 2 (CRF2 agonist) reduces colitis severity .
- Native CRF accelerates gastric emptying, while TYR-CORTICOTROPIN analogs show delayed motility due to prolonged receptor activation .
Receptor Binding and Signaling Pathways
| Compound | CRF1 Binding (Kₐ, nM) | CRF2 Binding (Kₐ, nM) | Primary Signaling Pathway |
|---|---|---|---|
| TYR-CORTICOTROPIN | 0.8 | 12.3 | cAMP/PKA → ACTH release |
| Native CRF | 1.2 | 1.5 | cAMP/PKA → ACTH release |
| Urocortin 1 | 5.4 | 0.3 | cAMP/PKA → Appetite suppression |
| Antagonist CP-154,526 | 3.7 (IC₅₀) | >1000 | Blocks cAMP/PKA |
Mechanistic Insights :
- TYR-CORTICOTROPIN’s CRF1 selectivity aligns with its role in anxiety and addiction, whereas CRF2-preferring compounds like urocortins mediate cardioprotective and anti-inflammatory effects .
Research Findings and Clinical Implications
- Stress Resilience: TYR-CORTICOTROPIN exacerbates ethanol withdrawal symptoms in rats, while CRF2 agonists mitigate stress-induced gastrointestinal dysfunction .
- Therapeutic Potential: CRF1 antagonists are in trials for depression and irritable bowel syndrome, whereas TYR-CORTICOTROPIN derivatives are explored for diagnostic HPA axis testing .
- Contradictions : Subtype-specific effects are critical; CRF1 activation increases anxiety, while CRF2 activation in the bed nucleus of the stria terminalis reduces fear responses .
Biological Activity
TYR-Corticotropin Releasing Factor (CRF) Human, Rat is a significant neuropeptide that plays a crucial role in the body’s response to stress. Composed of 41 amino acids, this peptide is primarily involved in regulating the hypothalamic-pituitary-adrenocortical (HPA) axis, which is essential for maintaining homeostasis during stress. This article provides a comprehensive overview of its biological activity, including receptor interactions, physiological effects, and relevant case studies.
Structure and Function
Chemical Composition
TYR-CRF is characterized by a specific amino acid sequence that includes a tyrosine substitution at the N-terminus. This modification enhances its binding affinity and functional potency compared to other forms of CRF. The unique structure allows for distinct interactions with CRF receptors, primarily CRF receptor type 1 (CRF-R1) and type 2 (CRF-R2) .
Receptor Interaction
The biological activity of TYR-CRF is mediated through its interaction with CRF receptors located in various tissues, including the brain and pituitary gland. Upon binding to these receptors, TYR-CRF activates intracellular signaling pathways that lead to the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland. This process stimulates the adrenal glands to produce glucocorticoids, which are vital for managing stress .
Physiological Effects
TYR-CRF influences several physiological responses:
- Endocrine Response : It modulates the release of hormones involved in stress responses, such as ACTH and cortisol.
- Behavioral Effects : It affects locomotor activity in rodents, enhancing movement in familiar environments while suppressing it in novel settings .
- Cardiovascular Effects : Increases heart rate and blood pressure during stress responses.
- Gastrointestinal Activity : Alters digestive processes in response to stressors .
Data Table: Biological Activities of TYR-CRF
| Activity Type | Description |
|---|---|
| Hormonal Regulation | Stimulates ACTH release from anterior pituitary; influences cortisol production |
| Behavioral Modulation | Enhances locomotion in familiar environments; suppresses activity in novel settings |
| Cardiovascular Response | Increases heart rate and blood pressure during acute stress |
| Gastrointestinal Regulation | Modulates digestive functions under stress conditions |
Case Studies
-
Stress-Induced Locomotion
A study demonstrated that centrally administered TYR-CRF increased locomotor activity in familiar environments but decreased it when animals were exposed to novel environments. This suggests a complex role in modulating behavior based on environmental context . -
Endocrine Regulation in Rodents
Research indicated that TYR-CRF significantly stimulates testosterone production in mouse Leydig cells through CRF-R1 activation, highlighting its role beyond just stress response but also in reproductive physiology . -
Impact on Drug-Seeking Behavior
Preclinical studies have shown that CRF signaling contributes to stress-induced drug-seeking behavior in rodents. Antagonists targeting CRF receptors have been effective in reducing relapse rates following drug withdrawal, indicating potential therapeutic applications for treating addiction .
Q & A
Q. How can researchers ensure ethical rigor in CRF-related animal studies?
Q. What are the critical elements for reporting CRF data in peer-reviewed journals?
- Methodological Answer :
- Disclose synthesis QC data (purity, mass spec), receptor binding parameters (Kd, Bmax), and statistical methods (e.g., ANOVA with post-hoc corrections).
- Archive raw data in public repositories (e.g., Zenodo) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
